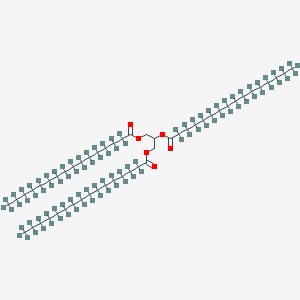
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid
Übersicht
Beschreibung
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound has a molecular weight of 258.06 .
Molecular Structure Analysis
The molecular structure of 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid consists of a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2,5-dichlorophenyl group and at position 4 with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid are not detailed in the available literature, oxazole derivatives in general have been found to exhibit a variety of biological activities, which may be influenced by the substitution pattern on the oxazole ring .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid”, focusing on unique applications:
Drug Development
This compound’s unique properties make it a candidate for drug development. Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Organic Synthesis
Oxazoles are common structural motifs found in many drugs and bioactive molecules. They play a significant role in organic synthesis as intermediates or final products .
Biomedical Studies
The structural features of oxazole derivatives make them suitable for biomedical research, potentially aiding in understanding disease mechanisms or developing new therapeutic strategies .
Anti-Corrosive Agents
Some oxazole derivatives can be used as anti-corrosive agents for materials like stainless steel, which could be an interesting application for “5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid” .
Dyes and Pigments
Due to their chemical structure, oxazoles can be utilized in the synthesis of dyes and pigments, offering potential use in industrial applications .
Antioxidant Properties
Oxazole compounds may exhibit antioxidant properties, which could be harnessed in various scientific fields including food science and cosmetics .
Pesticides and Herbicides
The chemical structure of oxazoles allows them to be used in the development of pesticides and herbicides, contributing to agricultural research .
Chelating Agents
These compounds can act as chelating agents due to their ability to bind with metals, which can be useful in environmental studies or metal recovery processes .
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKMPLLJLFDCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(N=CO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)




![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)
![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)

![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)



![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1427798.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)